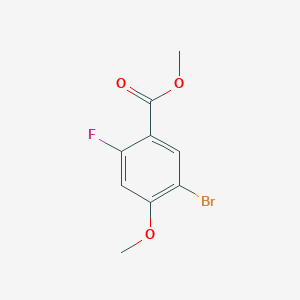
1-Heptafluorobutyryl-3(5)-(perfluoro-1-hexyl)-5(3)-(trifluoromethyl)pyrazole
Übersicht
Beschreibung
1-Heptafluorobutyryl-3(5)-(perfluoro-1-hexyl)-5(3)-(trifluoromethyl)pyrazole is a chemical compound that has gained attention in scientific research due to its unique properties. It is a fluorinated pyrazole derivative that exhibits potential applications in various fields of research, including biochemistry, pharmacology, and material science.
Wirkmechanismus
The mechanism of action of 1-Heptafluorobutyryl-3(5)-(perfluoro-1-hexyl)-5(3)-(trifluoromethyl)pyrazole is not fully understood. However, it has been suggested that the compound interacts with proteins and other biomolecules through hydrophobic and van der Waals interactions. The fluorinated pyrazole moiety of the compound enhances its lipophilicity, which allows it to penetrate cell membranes and interact with intracellular targets.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of enzymes involved in inflammation and tumor growth. It has also been shown to induce apoptosis in cancer cells. In vivo studies have demonstrated that the compound can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Heptafluorobutyryl-3(5)-(perfluoro-1-hexyl)-5(3)-(trifluoromethyl)pyrazole in lab experiments is its high lipophilicity, which allows it to penetrate cell membranes and interact with intracellular targets. The compound is also fluorescent, which makes it useful as a probe for detecting protein-ligand interactions. However, one of the limitations of using the compound is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
1-Heptafluorobutyryl-3(5)-(perfluoro-1-hexyl)-5(3)-(trifluoromethyl)pyrazole has shown potential for various applications in scientific research. Some of the future directions for research on the compound include:
1. Investigating its potential as a drug candidate for the treatment of inflammation and cancer.
2. Exploring its use as a surface modifier for various materials.
3. Developing new synthesis methods to reduce the cost and time required for its synthesis.
4. Investigating its potential as a probe for detecting protein-ligand interactions in living cells.
5. Studying its interactions with biomolecules at the atomic level using computational methods.
In conclusion, this compound is a unique compound that has shown potential for various applications in scientific research. Its high lipophilicity, fluorescence, and ability to interact with intracellular targets make it a useful tool for studying biological processes. Further research is needed to fully understand its mechanism of action and to explore its potential for new applications.
Wissenschaftliche Forschungsanwendungen
1-Heptafluorobutyryl-3(5)-(perfluoro-1-hexyl)-5(3)-(trifluoromethyl)pyrazole has shown potential applications in various fields of scientific research. In biochemistry, it has been used as a fluorescent probe to detect protein-ligand interactions. In pharmacology, it has been investigated for its anti-inflammatory and anti-tumor properties. In material science, it has been used as a building block for the synthesis of fluorinated polymers and as a surface modifier for various materials.
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-1-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14HF23N2O/c15-5(16,8(22,23)10(26,27)11(28,29)12(30,31)14(35,36)37)2-1-3(7(19,20)21)39(38-2)4(40)6(17,18)9(24,25)13(32,33)34/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGZMAWWDWMSHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14HF23N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



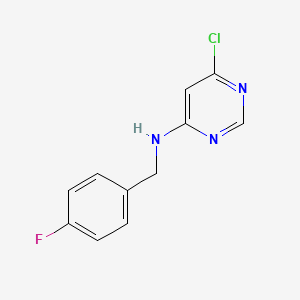
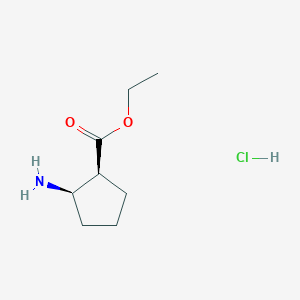
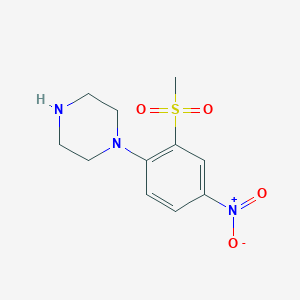
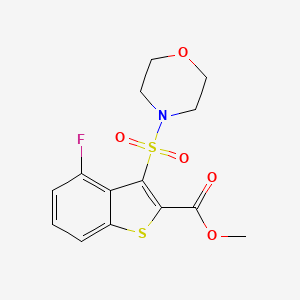


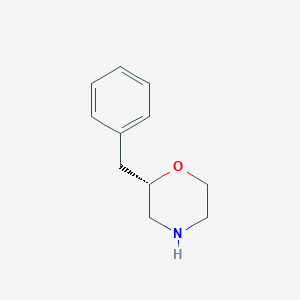
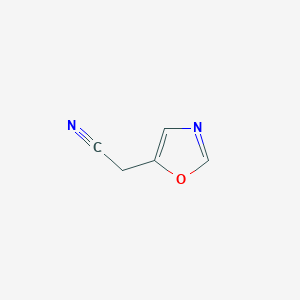
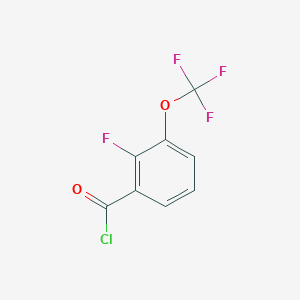

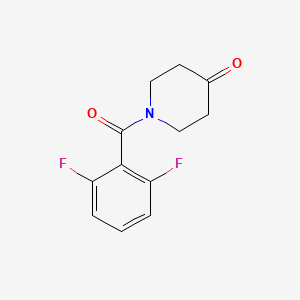
![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B3043895.png)
